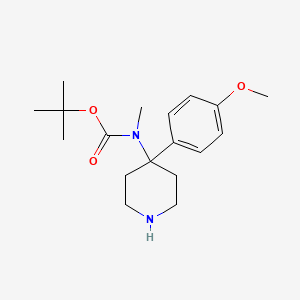

tert-Butyl (4-(4-methoxyphenyl)piperidin-4-yl)(methyl)carbamate

Description

tert-Butyl (4-(4-methoxyphenyl)piperidin-4-yl)(methyl)carbamate is a carbamate-protected piperidine derivative featuring a 4-methoxyphenyl substituent at the 4-position of the piperidine ring. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and receptor antagonists. The tert-butyl carbamate (Boc) group enhances solubility and stability during synthetic processes, making it a versatile scaffold for drug discovery .

Properties

Molecular Formula |

C18H28N2O3 |

|---|---|

Molecular Weight |

320.4 g/mol |

IUPAC Name |

tert-butyl N-[4-(4-methoxyphenyl)piperidin-4-yl]-N-methylcarbamate |

InChI |

InChI=1S/C18H28N2O3/c1-17(2,3)23-16(21)20(4)18(10-12-19-13-11-18)14-6-8-15(22-5)9-7-14/h6-9,19H,10-13H2,1-5H3 |

InChI Key |

YNYQLIITZMYVOE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1(CCNCC1)C2=CC=C(C=C2)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-(4-methoxyphenyl)piperidin-4-yl)(methyl)carbamate typically involves the reaction of 4-(4-methoxyphenyl)piperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the stability of the intermediate products .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production efficiently .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can occur at the carbamate group, converting it into the corresponding amine.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.

Major Products Formed:

Oxidation: N-oxides of the piperidine ring.

Reduction: Corresponding amines.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Antiviral Activity

Research indicates that piperidine derivatives, including tert-butyl (4-(4-methoxyphenyl)piperidin-4-yl)(methyl)carbamate, exhibit antiviral properties. These compounds have been shown to inhibit neuraminidase, an enzyme critical for the replication of viruses such as influenza .

Anti-inflammatory Effects

Studies suggest that this compound can modulate inflammatory pathways. It has demonstrated the ability to inhibit the production of tumor necrosis factor-alpha (TNFα) in immune cells, indicating potential therapeutic avenues for treating inflammatory diseases.

Antibacterial Properties

The antibacterial activity of piperidine derivatives has been evaluated against various bacterial strains. Some studies have shown promising results against Gram-positive bacteria, although further research is needed to establish the specific efficacy of this compound.

Case Study: PD-L1 Inhibition

A study explored the biological activity of several piperidine derivatives, including this compound, focusing on its role as a PD-L1 inhibitor. Results indicated that it could significantly enhance immune responses in mouse splenocytes exposed to recombinant PD-L1, suggesting its potential as an immunotherapeutic agent .

Case Study: Cytotoxicity in Cancer Cells

In vitro assays tested the compound against various cancer cell lines, revealing dose-dependent cytotoxicity with effective inhibition of cell proliferation at low nanomolar concentrations. This aligns with findings on similar piperidine compounds that have shown significant anticancer properties .

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of appropriate piperidine derivatives with tert-butyl carbamate under controlled conditions to ensure high yield and purity.

Mechanism of Action

The mechanism of action of tert-Butyl (4-(4-methoxyphenyl)piperidin-4-yl)(methyl)carbamate involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine Ring

tert-Butyl (4-(4-Methoxybenzyl)piperidin-4-yl)(methyl)carbamate

- Structure : Differs by a 4-methoxybenzyl group instead of 4-methoxyphenyl.

- Molecular Formula : C₁₉H₃₀N₂O₃ (same as target compound).

- Molecular Weight : 334.45 g/mol.

- CAS No.: 1779130-16-3.

- Applications: Used in kinase inhibitor synthesis.

tert-Butyl [4-(2-Methoxyphenyl)piperidin-4-yl]methylcarbamate

- Structure : 2-Methoxyphenyl substituent (ortho vs. para position).

- Molecular Formula : C₁₈H₂₈N₂O₃.

- Molecular Weight : 320.43 g/mol.

- CAS No.: 1158750-87-6.

- Key Difference : The ortho-methoxy group may reduce electronic conjugation and increase steric hindrance, impacting receptor interactions .

tert-Butyl (4-(2-Methoxyethyl)piperidin-4-yl)(methyl)carbamate

Functional Group Modifications

tert-Butyl ((4-(Hydroxymethyl)piperidin-4-yl)methyl)carbamate

- Structure : Hydroxymethyl group replaces the 4-methoxyphenyl.

- Molecular Formula : C₁₂H₂₄N₂O₃.

- Molecular Weight : 244.33 g/mol.

- CAS No.: 493026-47-4.

- Applications : Used as a versatile scaffold for further functionalization via hydroxyl group reactions (e.g., esterification, oxidation) .

tert-Butyl (1-(Piperidin-4-ylmethyl)piperidin-4-yl)carbamate

Trifluoromethylphenyl Derivatives

tert-Butyl ((4-(4-(Trifluoromethyl)phenyl)piperidin-4-yl)methyl)carbamate

Comparative Data Table

Biological Activity

Introduction

tert-Butyl (4-(4-methoxyphenyl)piperidin-4-yl)(methyl)carbamate, also referred to by its CAS number 163271-08-7, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides an overview of its chemical properties, biological activities, and relevant research findings.

- Molecular Formula : C18H28N2O3

- Average Mass : 320.43 g/mol

- Structure : The compound features a tert-butyl group, a piperidine ring, and a methoxyphenyl moiety, which are significant for its biological interactions.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Inhibition of Cholinesterases

Research indicates that carbamate compounds often exhibit inhibitory effects on cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The inhibition of these enzymes is crucial in the context of neurodegenerative diseases such as Alzheimer's disease.

- IC50 Values : Studies on related carbamates have shown IC50 values ranging from 1.60 µM to over 300 µM for AChE and BChE inhibition . Although specific IC50 values for this compound are not available, the structural similarities suggest potential activity in this domain.

2. Neuroprotective Effects

The presence of the methoxy group is believed to enhance the neuroprotective properties of the compound. Research on similar compounds has demonstrated their ability to reduce oxidative stress and improve synaptic function, which is vital for maintaining cognitive health.

3. Analgesic Properties

Compounds with similar structures have been studied for their analgesic effects. The piperidine moiety is often associated with pain relief mechanisms, potentially through modulation of opioid receptors or other pain pathways.

Case Studies and Research Findings

A review of literature reveals various studies investigating the biological activities of related compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.